10-Dodecen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

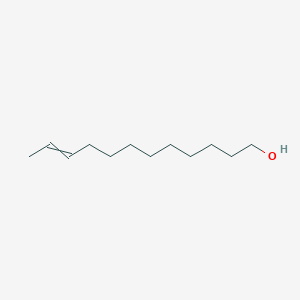

10-Dodecen-1-ol is an organic compound with the molecular formula C₁₂H₂₄O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the tenth and eleventh carbon atoms in the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of 10-dodecenal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 10-dodecenal, which is then reduced to this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 10-dodecenal or further to 10-dodecenoic acid.

Reduction: The compound can be reduced to 10-dodecanol using hydrogenation techniques.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group.

Major Products Formed:

Oxidation: 10-Dodecenal, 10-Dodecenoic acid

Reduction: 10-Dodecanol

Substitution: Various esters and ethers depending on the substituent introduced.

Applications De Recherche Scientifique

Surfactants and Emulsifiers

10-Dodecen-1-ol is primarily used in the formulation of surfactants due to its favorable properties:

- Personal Care Products : It serves as a skin feel agent and emulsifier in lotions, creams, and other cosmetic formulations. Its monounsaturated nature reduces irritation compared to saturated fatty alcohols, making it suitable for sensitive skin formulations .

- Household Cleaners : The compound is incorporated into laundry detergents and cleaning products, enhancing solubility and cleaning efficiency .

| Application Area | Functionality | Benefits |

|---|---|---|

| Personal Care | Emulsifier, skin feel agent | Less irritating than saturated counterparts |

| Household Cleaning | Surfactant | Improved cleaning efficiency |

| Agricultural Products | Emulsifier for pesticide formulations | Enhanced efficacy and stability |

Agricultural Uses

This compound is utilized in agricultural formulations as a component of pheromone-based pest control systems. It acts as a mating disruptor for various pests, effectively reducing their populations without the use of harmful chemicals .

Industrial Applications

The compound finds use in industrial compositions, particularly in oilfield applications where it helps in emulsifying oil-water mixtures and stabilizing foams used in drilling operations .

Case Study 1: Personal Care Formulation

A study evaluated the incorporation of this compound into a moisturizing cream. The results indicated that formulations containing this compound exhibited superior skin hydration and reduced irritation compared to those using traditional saturated fatty alcohols.

Case Study 2: Agricultural Pheromone Disruption

In a field trial involving apple orchards, the application of a formulation containing this compound as a mating disruptor significantly reduced codling moth populations by over 70%, demonstrating its effectiveness as an environmentally friendly pest management solution.

Mécanisme D'action

The mechanism of action of 10-Dodecen-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations.

Comparaison Avec Des Composés Similaires

11-Dodecen-1-ol: Similar structure but with the double bond between the eleventh and twelfth carbon atoms.

10-Dodecanol: Saturated counterpart without the double bond.

10-Dodecenal: Aldehyde form of 10-Dodecen-1-ol.

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its unsaturated nature makes it more reactive in certain chemical reactions compared to its saturated counterpart, 10-Dodecanol.

Propriétés

Numéro CAS |

35237-63-9 |

|---|---|

Formule moléculaire |

C12H24O |

Poids moléculaire |

184.32 g/mol |

Nom IUPAC |

dodec-10-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3 |

Clé InChI |

JLQAHGGMRAJUMJ-UHFFFAOYSA-N |

SMILES |

CC=CCCCCCCCCCO |

SMILES canonique |

CC=CCCCCCCCCCO |

Synonymes |

(10E)-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol; Trans-10-Dodecenol; trans-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.